

Technical Guide: Benzo[d]thiazole-2,7-diamine

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Compound of Interest

Compound Name: *Benzo[d]thiazole-2,7-diamine*

Cat. No.: *B564128*

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CAS Number: 100958-73-4

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available information for **Benzo[d]thiazole-2,7-diamine**. Despite a thorough search of scientific literature and chemical databases, it is important to note that this specific isomer is not extensively documented. While a Chemical Abstracts Service (CAS) number has been assigned, detailed experimental data, in-depth biological studies, and established applications in drug development are limited in publicly accessible resources.

This document summarizes the available data and provides a general overview of the benzothiazole scaffold's relevance in medicinal chemistry.

Chemical and Physical Properties

Quantitative data for **Benzo[d]thiazole-2,7-diamine** is sparse. The following table summarizes the available information. For comparison, data for the more widely studied isomer, Benzo[d]thiazole-2,6-diamine, is included where available.

Property	Benzo[d]thiazole-2,7-diamine	Benzo[d]thiazole-2,6-diamine
CAS Number	100958-73-4[1][2][3]	5407-51-2
Molecular Formula	C ₇ H ₇ N ₃ S[3]	C ₇ H ₇ N ₃ S
Molecular Weight	165.22 g/mol [3]	165.22 g/mol
Boiling Point	404.4 °C at 760 mmHg[3]	404.4 °C at 760 mmHg
Density	1.49 g/cm ³ [4]	~1.49 g/cm ³
Melting Point	Data not available	207 °C

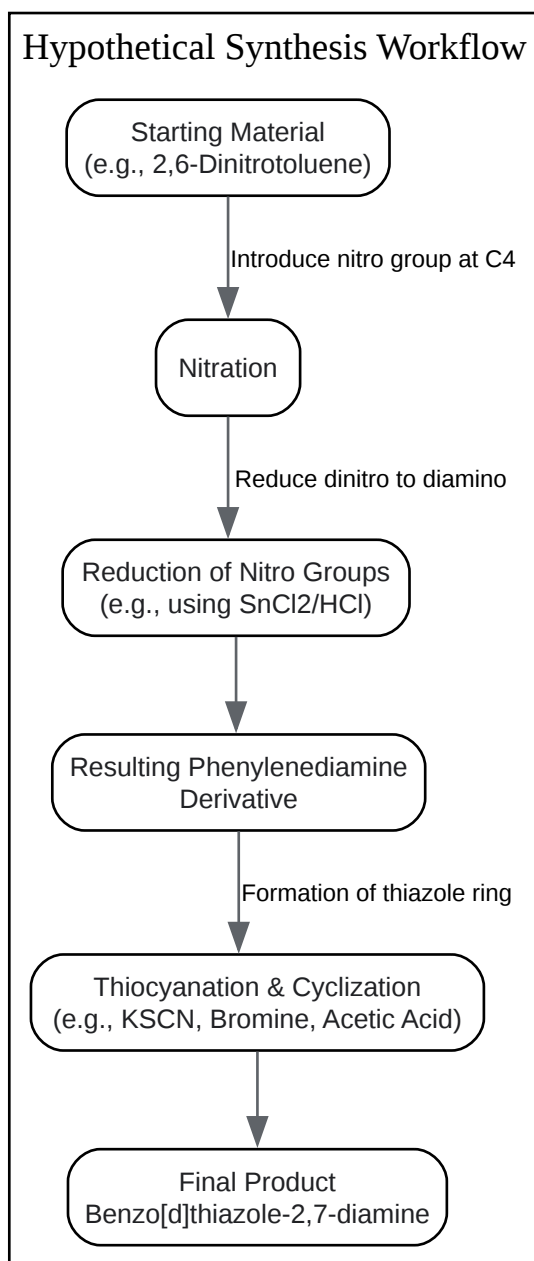
Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of **Benzo[d]thiazole-2,7-diamine** is not readily available in the reviewed literature. However, the general synthesis of benzothiazole derivatives often follows established chemical pathways.

General Synthesis of 2-Aminobenzothiazoles

The most common method for synthesizing the 2-aminobenzothiazole scaffold is the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic solvent like acetic acid.

A logical, though unconfirmed, synthetic pathway for **Benzo[d]thiazole-2,7-diamine** would likely start from a 1,3-diamino-nitrobenzene derivative, followed by reduction and cyclization. The workflow for such a generalized synthesis is depicted below.



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A generalized synthetic workflow for a diamino-benzothiazole.

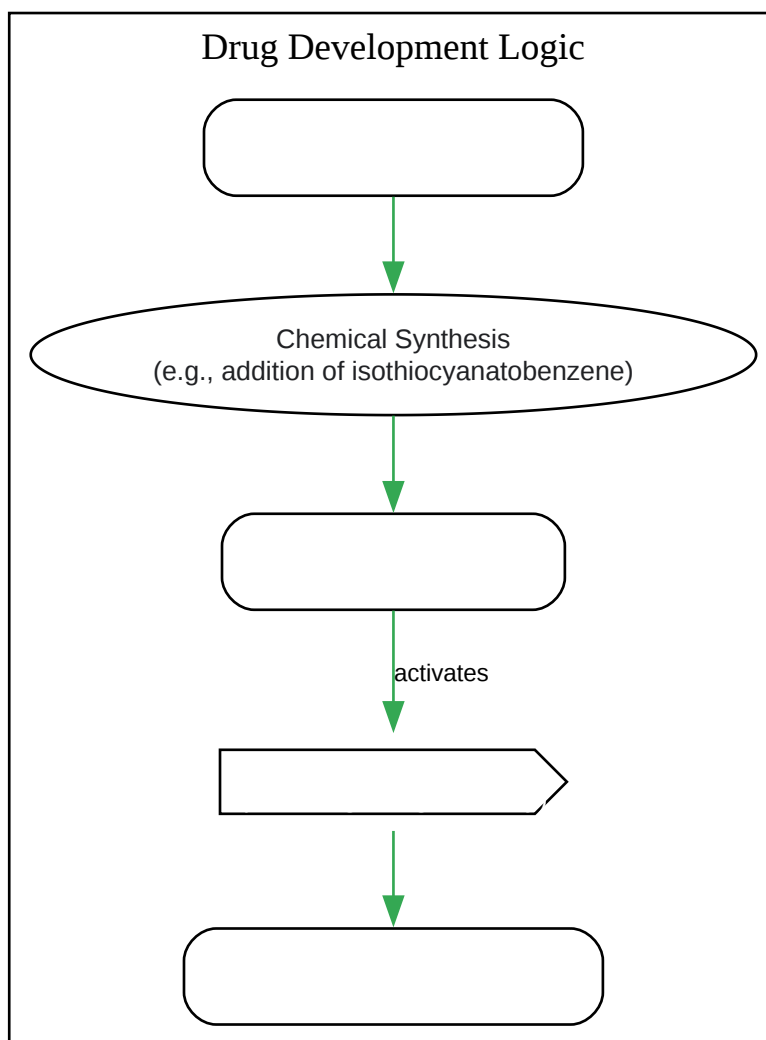
Note: This is a hypothetical pathway. Specific reagents, reaction conditions, and purification methods for **Benzo[d]thiazole-2,7-diamine** have not been published in detail. Researchers would need to perform significant route development and optimization.

Applications in Drug Development and Biological Activity

The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.^{[5][6][7]} Derivatives have been investigated as inhibitors of various enzymes and as ligands for different receptors.^{[8][9][10]}

However, there is a lack of specific biological data for the **Benzo[d]thiazole-2,7-diamine** isomer. A patent for activators of the retinoic acid-inducible gene I (RIG-I) pathway mentions using **Benzo[d]thiazole-2,7-diamine** as a chemical intermediate. The final products, not the diamine itself, are the activators of this innate immunity pathway. This suggests a potential utility for this compound as a building block in the synthesis of immunomodulatory agents.

The diagram below illustrates the general principle of using a chemical scaffold to develop a therapeutic agent that targets a specific biological pathway, as suggested by the patent literature.



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Use of a scaffold in the synthesis of a biologically active agent.

Conclusion

Benzo[d]thiazole-2,7-diamine (CAS: 100958-73-4) is a sparsely documented chemical compound. While its existence is confirmed through its CAS number and presence in supplier databases, there is a significant lack of detailed scientific literature regarding its synthesis, properties, and biological activity. The broader family of benzothiazole derivatives is of high interest to the pharmaceutical industry, but research has largely focused on other isomers.

For professionals in drug development, **Benzo[d]thiazole-2,7-diamine** represents an under-explored area of chemical space. Its potential as a synthetic intermediate is noted, but any

therapeutic application would require foundational research to establish its biological activity profile and develop reliable manufacturing protocols.

Due to the limited data, we are unable to provide further details on experimental protocols or associated signaling pathways at this time. Researchers interested in this molecule may find more success investigating more thoroughly studied isomers such as Benzo[d]thiazole-2,6-diamine (CAS: 5407-51-2) or the parent 2-Aminobenzothiazole (CAS: 136-95-8).

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